({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Electrochemical Behavior of Similar Compounds
Research on quinones containing an α-hydroxy group and their methylated derivatives in acetonitrile has been conducted to understand their electrochemical behavior, which is crucial for developing electrochemical sensors and devices. These studies explore how different substituents and the presence of external proton sources affect the reduction mechanisms of these compounds, indicating their potential utility in designing electrochemical systems with specific reactivity profiles (Bautista-Martínez et al., 2004).
Synthesis and Characterization of Structurally Similar Compounds
The synthesis and characterization of compounds with methoxy and ethoxy groups, such as "5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester," have been reported. These works are fundamental in the field of organic chemistry, providing insights into the synthesis routes and the structural analysis of complex molecules, which could be related to the compound by demonstrating methods for introducing specific functional groups or analyzing similar molecular frameworks (Nagarajaiah & Begum, 2015).
Properties
IUPAC Name |
N-[[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c1-5-20-12-17-10-15(3)19(16(4)11-17)21-13-18-9-7-6-8-14(18)2;/h6-11,20H,5,12-13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJDOQGJTJZNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)C)OCC2=CC=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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